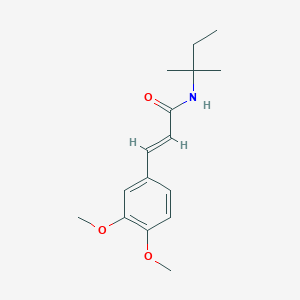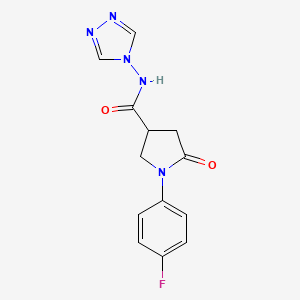
(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a propenamide backbone substituted with a dimethoxyphenyl group and a tert-pentyl group
Preparation Methods
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tert-pentylamine.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and tert-pentylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield the desired (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used as a lead compound in drug discovery programs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal chemistry, the compound may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE can be compared with other similar compounds, such as:
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-BUTYL)-2-PROPENAMIDE: This compound has a tert-butyl group instead of a tert-pentyl group, which may affect its chemical reactivity and biological activity.
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-HEXYL)-2-PROPENAMIDE: This compound has a tert-hexyl group, which may result in different physical properties and applications.
The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-6-16(2,3)17-15(18)10-8-12-7-9-13(19-4)14(11-12)20-5/h7-11H,6H2,1-5H3,(H,17,18)/b10-8+ |
InChI Key |
JOBVZIVWIPVVKY-CSKARUKUSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCC(C)(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-indazol-3-yl)-4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11010660.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11010661.png)

![N-(2-hydroxyphenyl)-3-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B11010670.png)
![[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11010686.png)
![N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11010694.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11010696.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-phenylalaninate](/img/structure/B11010701.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11010703.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11010710.png)
![methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11010711.png)
![ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010715.png)

